cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
Description
Historical Development of Fluorinated Heterocycles in Medicinal Chemistry
The integration of fluorine into medicinal compounds began in 1954 with the approval of fludrocortisone, the first fluorinated corticosteroid. This milestone catalyzed a paradigm shift, as researchers recognized fluorine’s ability to modulate pharmacokinetics through its high electronegativity (3.98 Pauling scale), small atomic radius (0.64 Å), and strong C–F bond (485 kJ/mol). By the 1980s, fluorinated heterocycles dominated synthetic efforts, with piperidine derivatives emerging as privileged structures due to their conformational rigidity and bioavailability.
Table 1: Key Milestones in Fluorinated Heterocycle Development
The tert-butyl ester group in cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester follows a design principle established in protease inhibitors like glecaprevir, where steric bulk enhances metabolic stability.
Academic Significance of this compound
This compound’s academic value stems from three structural features:
- Cis-Configuration : The spatial arrangement of fluorine (C3) and hydroxyl (C4) groups creates a 1,2-diol mimicry, enabling hydrogen bonding with biological targets while maintaining membrane permeability.
- 5,5-Dimethyl Substitution : Geminal dimethyl groups at C5 induce chair conformation locking, reducing entropy penalties during protein binding—a strategy used in kinase inhibitors like cabozantinib.
- Tert-Butyl Carbamate : This protecting group enhances solubility in organic solvents, facilitating synthetic manipulations while preventing premature hydrolysis.
Properties
IUPAC Name |
tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXELYTJRBLOD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]([C@@H]1O)F)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates disconnections at three critical positions:
- Piperidine Ring Formation : Cyclization strategies to establish the 5,5-dimethylpiperidine scaffold.
- Fluorine and Hydroxy Group Installation : Electrophilic or nucleophilic fluorination at C3 and oxidation/hydroxylation at C4.
- tert-Butyl Carbamate Protection : Introduction of the Boc group via carbamate formation.
Piperidine Ring Construction
The 5,5-dimethylpiperidine core is typically synthesized via Dieckmann cyclization or aza-Michael addition . For example, a precursor such as 3,4-lutidine (2,6-dimethylpyridine) undergoes hydrogenation to yield cis-3,4-dimethylpiperidine , which is subsequently functionalized. Alternative routes involve cyclization of δ-amino ketones or lactams.
Fluorination and Hydroxylation
Electrophilic fluorination using Selectfluor® or nucleophilic displacement with KF in polar aprotic solvents introduces fluorine at C3. The C4 hydroxy group is installed via Sharpless dihydroxylation or epoxide ring-opening , though stereoselectivity remains a challenge.
Synthetic Routes and Experimental Protocols
Route 1: Ring Closure and Functionalization
Step 1: Synthesis of 3,4-Dimethylpiperidine-2,6-dione
A mixture of δ-amino ketone derivatives is heated with urea at 180°C for 3 h, yielding 3,4-dimethylpiperidine-2,6-dione as a cis/trans mixture (2:1 ratio). Recrystallization from ethyl acetate/hexanes isolates the trans isomer, while the cis isomer requires chromatographic separation.
Step 2: Borohydride Reduction
Reduction of the dione with NaBH₄–BF₃·Et₂O in THF selectively reduces the ketone to a secondary alcohol, yielding cis-3,4-dimethylpiperidine-4-ol .
Step 3: Fluorination
Treatment with DAST (Diethylaminosulfur trifluoride) converts the C3 alcohol to fluorine, yielding cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine .
Step 4: Boc Protection
Reaction with Boc₂O in dichloromethane (DCM) using DMAP as a catalyst affords the tert-butyl carbamate.
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Urea, 180°C, 3 h | 60% | Cis/trans = 1:2 |
| 2 | NaBH₄, BF₃·Et₂O, THF | 75% | Cis isomer retained |
| 3 | DAST, DCM, 0°C→RT | 50% | Epimerization minimized |
| 4 | Boc₂O, DMAP, DCM | 85% | No racemization |
Route 2: Direct Functionalization of Piperidine
Step 1: Hydrogenation of 3,4-Lutidine
Catalytic hydrogenation of 3,4-lutidine over Pd/C in ethanol yields cis-3,4-dimethylpiperidine .
Step 2: Hydroxylation and Fluorination
Oxidation with mCPBA forms an epoxide, which undergoes acid-catalyzed ring-opening with water to install the C4 hydroxy group. Fluorination at C3 is achieved using N-fluorobenzenesulfonimide (NFSI) .
Step 3: Boc Protection
Standard Boc conditions (Boc₂O, DMAP) provide the final product.
Table 2: Reaction Conditions for Route 2
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | H₂, Pd/C, EtOH | 90% | Cis selectivity >95% |
| 2 | mCPBA, then H₂O/H⁺ | 65% | Epoxide intermediate |
| 3 | NFSI, DMF | 55% | Requires anhydrous conditions |
| 4 | Boc₂O, DMAP, DCM | 88% | High purity |
Comparative Analysis of Synthetic Methods
Yield and Scalability
- Route 1 offers moderate yields (50–85%) but requires hazardous reagents (DAST).
- Route 2 achieves higher yields in the initial steps (90%) but suffers during fluorination (55%).
Stereochemical Control
- Route 1 relies on kinetic control during reduction, favoring cis-configuration.
- Route 2 uses pre-formed cis-piperidine, avoiding epimerization risks.
Industrial-Scale Considerations
Cost of Reagents
- DAST and NFSI are expensive, making Route 2 more viable for large-scale production.
- Boc₂O is cost-effective but generates stoichiometric tert-butanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluoro group or to convert the ester group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, de-fluorinated products
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Overview
Cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of 247.31 g/mol. This compound features a piperidine ring with a fluorine atom at the third position, a hydroxyl group at the fourth position, and a tert-butyl ester functional group. Its unique stereochemistry and functional groups make it valuable in various scientific fields, particularly in medicinal chemistry, biology, and materials science.
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : this compound serves as an intermediate in the synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacokinetic and pharmacodynamic properties. Research indicates that derivatives of this compound may exhibit improved efficacy and selectivity towards specific biological targets.
2. Biological Research
- Model Compound : This compound is utilized as a model to study the interactions of fluorinated and hydroxylated piperidine derivatives with biological systems. Investigations focus on its binding affinity to various receptors and enzymes, which is crucial for understanding its potential therapeutic applications.
3. Synthetic Chemistry
- Building Block : In synthetic organic chemistry, this compound is employed as a building block for constructing more complex molecules. It can undergo various chemical transformations, including fluorination and hydroxylation, making it versatile for synthesizing diverse chemical entities .
Industrial Applications
1. Specialty Chemicals Production
- The compound is used in the manufacture of specialty chemicals due to its unique properties. Its steric hindrance and lipophilicity impart specific reactivity patterns that are advantageous in industrial processes .
2. Materials Science
Mechanism of Action
The mechanism of action of cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
- CAS Number : 1612176-00-7
- Molecular Formula: C₁₂H₂₂FNO₃
- Molecular Weight : 247.31 g/mol
- Purity : ≥97% (as per commercial specifications) .
Structural Features :
The compound features a piperidine ring with a cis-configuration of fluorine (C3) and hydroxyl (C4) substituents, alongside 5,5-dimethyl groups. The tert-butyl ester at the 1-position acts as a protective group, enhancing stability during synthetic processes. The stereochemistry is confirmed by its Smiles code: CC(C)(C)OC(=O)N1C[C@H](F)[C@H](O)C(C)(C)C1 .
Applications :
Primarily used in pharmaceutical and agrochemical research as a building block for chiral intermediates. The tert-butyl ester facilitates selective deprotection under acidic conditions, enabling controlled synthesis of carboxylic acids or amines .
Comparison with Structurally Similar Compounds
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- CAS Number : 652971-20-5
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Differences: Substituents: A phenyl group replaces the 5,5-dimethyl and fluorine/hydroxyl groups. Applications: The phenyl group may enhance π-π interactions in drug-receptor binding, making it relevant in medicinal chemistry .
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- CAS Number : 1260610-71-6
- Molecular Formula: C₁₁H₂₀INO₂
- Molecular Weight : 309.19 g/mol
- Key Differences :
- Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Functional Group : Iodine at C2 increases molecular weight and reactivity, particularly in cross-coupling reactions.
- Safety : Classified as a skin/eye irritant and respiratory hazard, unlike the fluoro compound, which lacks explicit hazard data in provided evidence .
tert-Butyl Ester-Based Polymers (MA20 and A20)
- Thermal Stability :
- MA20 (tert-butyl methacrylate) : Activation energy for decomposition = 125 kJ/mol, primarily via oxidative degradation.
- A20 (tert-butyl acrylate) : Activation energy = 116 kJ/mol, releasing isobutylene and forming cyclic anhydrides.
- Relevance : Highlights the tert-butyl group’s susceptibility to thermal cleavage, a critical consideration for storage and reaction conditions of the main compound .
Comparative Data Table
Research Findings and Implications
- Thermal Behavior : The tert-butyl ester’s thermal lability (evident in MA20/A20 polymers) suggests that the main compound may decompose under high temperatures, releasing isobutylene. This necessitates controlled storage and reaction environments .
- Safety Profile : While the iodo-pyrrolidine derivative poses significant hazards (skin/eye irritation), the main compound’s safety data remains unspecified, warranting caution in handling .
Biological Activity
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester (CAS No. 1612176-00-7) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22FNO3
- Molecular Weight : 247.31 g/mol
- IUPAC Name : tert-butyl 5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
- Structural Features : The compound features a piperidine ring with fluorine and hydroxyl groups that are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions under basic conditions.
- Introduction of Functional Groups : Selective fluorination introduces the fluoro group, while hydroxylation introduces the hydroxy group.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using a catalyst such as sulfuric acid or p-toluenesulfonic acid .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Binding Affinity : The fluoro and hydroxy groups enhance binding affinity to various enzymes and receptors, which may lead to modulation of their activity.
- Cellular Effects : Studies suggest that this compound may induce apoptosis in certain cancer cell lines, potentially through pathways involving caspase activation and cell cycle arrest .
Antitumor Activity
Research has indicated that derivatives of piperidine compounds, including cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine, exhibit significant antitumor activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| cis-3-Fluoro-4-hydroxy derivative | HepG2 | 15 | Induces apoptosis via caspase activation |
| Similar piperidine derivatives | FaDu | 10 | Enhances cytotoxicity compared to standard treatments |
In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .
Neuroprotective Effects
Some studies have suggested potential neuroprotective properties due to the compound's ability to modulate signaling pathways involved in neuronal survival. For instance, it has been observed to reduce ischemia-induced neuronal death in specific models .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published in Bioorganic and Medicinal Chemistry Letters highlighted the cytotoxic effects of various piperidine derivatives on different cancer cell lines, noting that modifications such as fluorination significantly enhanced their efficacy .
- Mechanistic Insights : Research has focused on understanding how structural variations affect biological activity. For example, the introduction of bulky groups like tert-butyl enhances lipophilicity and may influence drug-like properties such as absorption and distribution .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl esters are often introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. A comparable procedure is described in a patent (Example 324), where bromoacetic acid tert-butyl ester is used as a precursor in a multi-step synthesis involving LCMS (m/z 757 [M+H]+) and HPLC (retention time 1.23 minutes) for purification and characterization . Key steps include controlling stereochemistry via chiral auxiliaries or asymmetric catalysis.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Liquid Chromatography-Mass Spectrometry (LCMS) are primary tools. For instance, in a related piperidine derivative (Example 324), LCMS confirmed the molecular ion peak at m/z 757, while HPLC ensured purity (>95%) . 13C-NMR data (e.g., δ 155.5 ppm for carbonyl groups) and 1H-NMR (e.g., δ 1.37 ppm for tert-butyl protons) are critical for structural assignments .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar tert-butyl esters (e.g., 4-Hydroxymethyl-3-methylimidazo-pyridine derivatives) advise using personal protective equipment (PPE), fume hoods, and emergency eye wash stations. In case of skin contact, wash with soap/water; for inhalation, move to fresh air . Storage recommendations include inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical purity (cis configuration) be ensured during synthesis?
- Methodological Answer : Chiral chromatography or enantioselective crystallization may resolve racemic mixtures. For example, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical fidelity. In a related study, HPLC retention times and optical rotation measurements were used to confirm enantiomeric excess (e.g., 99% ee for tert-butyl morpholine carboxylates) . X-ray crystallography may further validate the cis configuration.
Q. What strategies mitigate competing side reactions (e.g., tert-butyl ester hydrolysis)?
- Methodological Answer : Anhydrous reaction conditions (e.g., dried solvents, inert gas) minimize hydrolysis. Acid scavengers like molecular sieves or tertiary amines (e.g., DIPEA) stabilize the tert-butyl group. In a synthesis of 3-(4-nitrobenzylamino)piperidine derivatives, Boc-protected intermediates were stabilized under acidic conditions (pH 4–6) to prevent premature deprotection .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Solvent effects and pH variations can alter chemical shifts. For example, DMSO-d6 in 1H-NMR may cause peak broadening due to hydrogen bonding, as seen in δ 6.77–6.80 ppm for NHCO groups . Deuterated chloroform (CDCl3) is preferred for sharper signals. 2D NMR (COSY, HSQC) resolves overlapping peaks by correlating 1H and 13C signals.
Q. What bioisosteric replacements for the fluorinated hydroxy group are viable in SAR studies?
- Methodological Answer : Fluorine’s electronegativity and hydrogen-bonding capacity are critical for target binding. Bioisosteres like chlorine, hydroxyl, or trifluoromethyl groups may be tested. In a study of pyrrolo-pyridazine derivatives, trifluoromethyl groups enhanced metabolic stability and binding affinity to kinase targets . Computational docking (e.g., molecular dynamics) predicts steric/electronic compatibility.
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer : Poor pharmacokinetics (e.g., rapid ester hydrolysis) may explain reduced in vivo efficacy. For tert-butyl esters, plasma esterase stability assays (e.g., incubation with liver microsomes) can assess metabolic liability. Adjusting the ester to a more stable group (e.g., cyclopropyl) may improve bioavailability, as seen in prodrug optimization studies .
Q. Why do conflicting reports exist about the compound’s solubility in polar solvents?
- Methodological Answer : Solubility varies with crystallinity and counterions. Amorphous forms generally dissolve faster than crystalline forms. Preformulation studies using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identify polymorphs. Co-solvents (e.g., DMSO:water mixtures) enhance solubility for biological assays .
Tables for Key Data
| Analytical Parameter | Typical Value | Reference |
|---|---|---|
| LCMS (m/z) | 757 [M+H]+ | |
| HPLC Retention Time | 1.23 minutes | |
| 1H-NMR (tert-butyl) | δ 1.37 ppm | |
| 13C-NMR (C=O) | δ 155.5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
